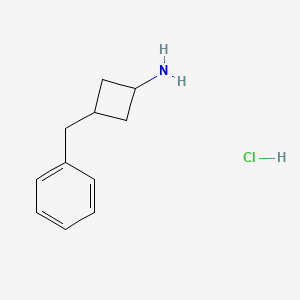

3-BENZYLCYCLOBUTANAMINE HCL

CAS No.: 1464091-61-9

Cat. No.: VC2574919

Molecular Formula: C11H16ClN

Molecular Weight: 197.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1464091-61-9 |

|---|---|

| Molecular Formula | C11H16ClN |

| Molecular Weight | 197.7 g/mol |

| IUPAC Name | 3-benzylcyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15N.ClH/c12-11-7-10(8-11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |

| Standard InChI Key | DTRPKFKMRNDMIX-UHFFFAOYSA-N |

| SMILES | C1C(CC1N)CC2=CC=CC=C2.Cl |

| Canonical SMILES | C1C(CC1N)CC2=CC=CC=C2.Cl |

Introduction

Physical and Chemical Properties

3-Benzylcyclobutanamine hydrochloride possesses distinct physical and chemical properties that make it relevant for various chemical applications. Understanding these properties is essential for researchers working with this compound.

Molecular Structure and Basic Properties

The compound has the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . Its structure consists of a four-membered cyclobutane ring with a benzyl substituent (C6H5CH2-) at the 3-position and an ammonium group at the 1-position, paired with a chloride counterion.

Table 1: Basic Physical and Chemical Properties of 3-Benzylcyclobutanamine Hydrochloride

Stereochemistry

The compound exhibits stereoisomerism due to the substitution pattern on the cyclobutane ring. The trans isomer, specifically identified as (1s,3r)-3-benzylcyclobutan-1-amine hydrochloride, has the benzyl and amine groups on opposite sides of the cyclobutane ring plane . This stereochemistry can significantly influence the compound's biological activities and physical properties.

Applications and Research Findings

Pharmaceutical Applications

Cyclobutylamine derivatives, including those with benzyl substituents, have been explored for various pharmaceutical applications. Research indicates that cyclobutyl amine compounds "are useful in treating conditions or disorders prevented by or ameliorated by histamine-3 receptor ligands" . This suggests potential applications for 3-benzylcyclobutanamine hydrochloride in neurological and inflammatory conditions.

Role as a Building Block in Medicinal Chemistry

3-Benzylcyclobutanamine hydrochloride can serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules. The cyclobutane ring provides a rigid scaffold that can influence the spatial arrangement of functional groups, potentially leading to improved interactions with biological targets.

Table 2: Potential Applications of 3-Benzylcyclobutanamine Hydrochloride in Medicinal Chemistry

Comparison with Related Cyclobutanamine Derivatives

Several related cyclobutanamine derivatives have been studied and characterized in the scientific literature. Comparing 3-benzylcyclobutanamine hydrochloride with these compounds provides additional insights into its properties and potential applications.

Table 3: Comparison of 3-Benzylcyclobutanamine Hydrochloride with Related Compounds

Structural Variations and Their Impact

The structural differences between these compounds significantly impact their chemical behavior and potential applications. For instance:

-

The difluoro substituents in 3,3-difluorocyclobutanamine hydrochloride enhance metabolic stability and can alter lipophilicity

-

The dimethyl substituents in 3,3-dimethylcyclobutan-1-amine hydrochloride provide different steric properties compared to the benzyl group

-

The benzyloxy group in 3-(benzyloxy)cyclobutan-1-amine hydrochloride introduces an additional oxygen atom that can serve as a hydrogen bond acceptor

Future Research Directions

Exploration of Biological Activities

Given the potential of cyclobutane derivatives in medicinal chemistry, further research could explore the specific biological activities of 3-benzylcyclobutanamine hydrochloride, particularly in relation to:

-

Histamine receptor modulation

-

Enzyme inhibition

-

Anti-inflammatory properties

-

Neurological applications

Structural Modifications

Investigation of structural analogs with various substituents on the benzyl group could lead to compounds with enhanced properties or novel activities. The cyclobutane ring itself could also be modified to explore structure-activity relationships.

Development of Improved Synthesis Methods

Research into more efficient, environmentally friendly synthesis methods for 3-benzylcyclobutanamine hydrochloride would be valuable, potentially focusing on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume